Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI)
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Overview
Description
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI): is a chemical compound with the molecular formula C3H3N3O2 . It is characterized by the presence of an ethanone group attached to a 1,2,3,4-oxatriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxatriazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethanone group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) involves its interaction with specific molecular targets. The oxatriazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
- Ethanone, 1-(1,2,3,4-thiatriazol-5-yl)-
- Ethanone, 1-(1,2,3,4-tetrazol-5-yl)-
- Ethanone, 1-(1,2,3,4-oxadiazol-5-yl)-
Uniqueness: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) is unique due to the presence of the oxatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
185445-02-7 |
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Molecular Formula |
C3H3N3O2 |
Molecular Weight |
113.08 g/mol |
IUPAC Name |
1-(oxatriazol-5-yl)ethanone |
InChI |
InChI=1S/C3H3N3O2/c1-2(7)3-4-5-6-8-3/h1H3 |
InChI Key |
XONJYYJGTIGBOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN=NO1 |
Canonical SMILES |
CC(=O)C1=NN=NO1 |
Synonyms |
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) |
Origin of Product |
United States |
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